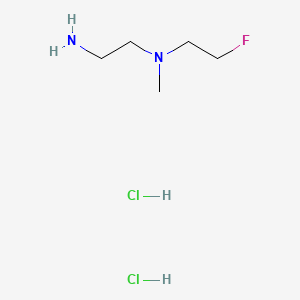
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is a chemical compound known for its unique physical and chemical properties. It is widely used in scientific experiments and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large quantities of reactants. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to investigate the effects of fluoroethyl groups on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluoroethyl group plays a crucial role in modulating the compound’s activity and enhancing its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)maleimide hydrochloride: Another compound with similar structural features but different functional groups.
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride: A closely related compound with two fluorine atoms instead of one.
Uniqueness
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is unique due to the presence of both amino and fluoroethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C5H15Cl2FN2 |
|---|---|
分子量 |
193.09 g/mol |
IUPAC名 |
N'-(2-fluoroethyl)-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H13FN2.2ClH/c1-8(4-2-6)5-3-7;;/h2-5,7H2,1H3;2*1H |
InChIキー |
QRQMLLLJUYIHFE-UHFFFAOYSA-N |
正規SMILES |
CN(CCN)CCF.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


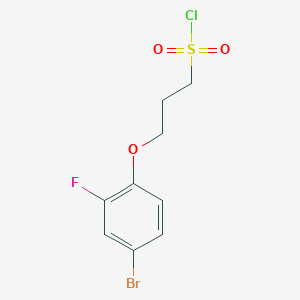
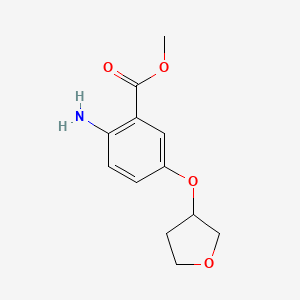
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
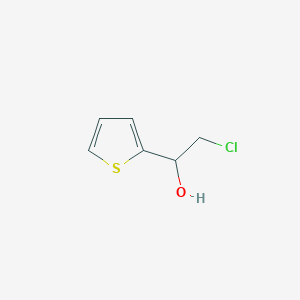
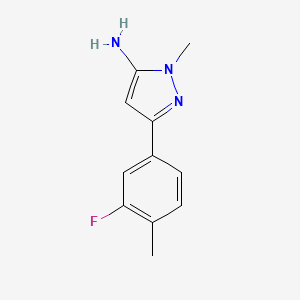
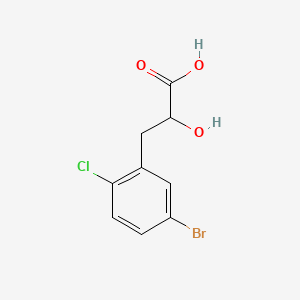
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)


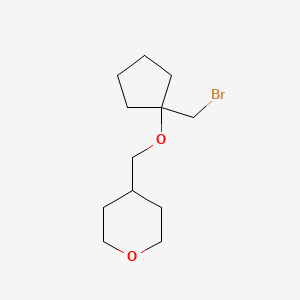
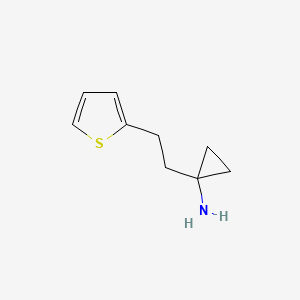
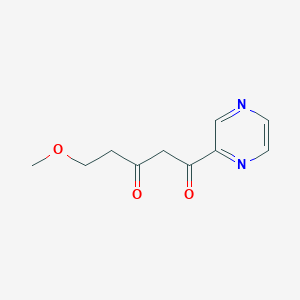

![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
